(3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidin-6-yl)boronic acid
CAS No.:
Cat. No.: VC17433011
Molecular Formula: C9H10BN3O4
Molecular Weight: 235.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10BN3O4 |
|---|---|
| Molecular Weight | 235.01 g/mol |
| IUPAC Name | (3-ethoxycarbonylpyrazolo[1,5-a]pyrimidin-6-yl)boronic acid |
| Standard InChI | InChI=1S/C9H10BN3O4/c1-2-17-9(14)7-4-12-13-5-6(10(15)16)3-11-8(7)13/h3-5,15-16H,2H2,1H3 |
| Standard InChI Key | UPURPXDRNFLFEH-UHFFFAOYSA-N |
| Canonical SMILES | B(C1=CN2C(=C(C=N2)C(=O)OCC)N=C1)(O)O |
Introduction
Structural and Molecular Characteristics
Core Scaffold and Functional Groups
The pyrazolo[1,5-a]pyrimidine core is a bicyclic aromatic system comprising fused pyrazole and pyrimidine rings. Substituents at positions 3 and 6 introduce distinct chemical properties:
-
Position 3: An ethoxycarbonyl group (–CO₂C₂H₅) enhances electrophilicity and serves as a handle for further derivatization via hydrolysis or aminolysis .
-
Position 6: A boronic acid (–B(OH)₂) enables participation in Suzuki-Miyaura cross-coupling reactions, facilitating the construction of biaryl or heteroaryl systems .
The planar aromatic core allows for π-π stacking interactions with biological targets, while the boronic acid’s ability to form reversible covalent bonds with diols or Lewis bases expands its utility in enzyme inhibition .
Table 1: Molecular Properties of (3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidin-6-yl)boronic Acid
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀BN₃O₄ |
| Molecular Weight | 235.01 g/mol |
| IUPAC Name | (3-ethoxycarbonylpyrazolo[1,5-a]pyrimidin-6-yl)boronic acid |
| Canonical SMILES | B(C₁=CN₂C(=C(C=N₂)C(=O)OCC)N=C₁)(O)O |
| PubChem CID | 59822847 |
Synthesis and Reactivity
Synthetic Pathways
The synthesis typically involves a three-step sequence :
-
Cyclization: Ethyl 3-amino-1H-pyrazole-4-carboxylate reacts with diketones or dialdehydes under acidic conditions to form the pyrazolo[1,5-a]pyrimidine core.
-
Borylation: Introduction of the boronic acid group at position 6 via palladium-catalyzed Miyaura borylation.
-
Esterification: Installation of the ethoxycarbonyl group at position 3 using ethyl chloroformate.
A notable challenge lies in isolating the boronic acid intermediate due to its sensitivity to protodeboronation under acidic or aqueous conditions . As a result, the compound is often used in situ for subsequent reactions without purification .
Reactivity in Cross-Coupling Reactions
Applications in Medicinal Chemistry
RUVBL1/2 ATPase Inhibitors
Pyrazolo[1,5-a]pyrimidine derivatives bearing boronic acid groups have shown promise in inhibiting RUVBL1/2, a chaperone complex involved in cancer progression. Compound 18 (IC₅₀ = 6.0 ± 0.6 μM against RUVBL1/2) derived from this scaffold demonstrated cytotoxicity in A549 and HCT116 cell lines, with docking studies revealing interactions with Arg378 and His18 residues .
Mycobacterial ATP Synthase Inhibitors
Structural analogs substituted with fluorophenyl and pyridylmethylamine groups exhibited potent activity against Mycobacterium tuberculosis (MIC = 0.5–2 μg/mL), highlighting the scaffold’s versatility in targeting microbial enzymes .
Structure-Activity Relationships (SAR)
-
Position 3: Ethoxycarbonyl groups improve metabolic stability compared to free carboxylic acids .
-
Position 6: Boronic acids enhance binding to ATP-binding pockets via interactions with serine or threonine residues .
-
Position 5: Aryl or heteroaryl substituents modulate solubility and target selectivity .
Challenges and Limitations
Solubility and Stability
The compound’s poor aqueous solubility (logP ≈ 2.5) and boronic acid’s susceptibility to hydrolysis limit its bioavailability . Strategies such as prodrug formulation (e.g., boronate esters) or nanoparticle encapsulation are under investigation.
Synthetic Complexity
Multi-step synthesis and purification difficulties increase production costs, necessitating streamlined protocols for large-scale manufacturing .
Future Directions
Prodrug Development
Masking the boronic acid as a pinacol ester could improve stability and oral absorption, as demonstrated in proteasome inhibitors like bortezomib .
Targeted Drug Delivery
Conjugation to antibody-drug conjugates (ADCs) or liposomal carriers may enhance tumor-specific uptake while minimizing off-target effects .
Broad-Spectrum Activity Screening
Expanding SAR studies to include substitutions at positions 2 and 7 could uncover novel inhibitors of kinases, phosphatases, or epigenetic regulators .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume